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Compound of Interest

Compound Name:
2-[(4-Chloro-2-methyl-3-

pyridyl)oxy]acetamide

CAS No.: 287923-40-4

Cat. No.: B1620535 Get Quote

Executive Summary & Structural Context
Compound Class: Functionalized Pyridine Ether / Primary Acetamide. Molecular Formula:

C₈H₉ClN₂O₂ Core Significance: The 3-pyridyloxy-acetamide motif acts as a critical bioisostere

for phenoxy-acetamides. The specific substitution pattern (4-chloro, 2-methyl) imparts unique

electronic properties:

Steric Hindrance: The 2-methyl group restricts rotation around the ether linkage, potentially

locking the bioactive conformation.

Electronic Deactivation: The 4-chloro substituent lowers the pKa of the pyridine nitrogen,

modulating metabolic susceptibility and target binding affinity.

Metabolic Branching: The primary acetamide side chain (

) serves as a metabolic "handle," often hydrolyzing to the corresponding carboxylic acid (the
active auxinic form in plants) or acting as a hydrogen-bond donor/acceptor in protein active
sites (e.g., GluN2C/D receptors).

Chemical Synthesis & Structural Validation
Before in vitro testing, the compound must be synthesized and validated to >98% purity. The

preferred route utilizes a Williamson ether synthesis adapted for electron-deficient
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heterocycles.

Synthetic Protocol
Reaction Type: Nucleophilic Substitution (

). Reagents: 4-Chloro-2-methyl-3-hydroxypyridine (Substrate), 2-Chloroacetamide
(Electrophile), Potassium Carbonate (

, Base), DMF (Solvent).

Step-by-Step Methodology:

Deprotonation: Dissolve 4-chloro-2-methyl-3-hydroxypyridine (1.0 eq) in anhydrous DMF.

Add

(1.5 eq) and stir at 60°C for 30 minutes to generate the pyridin-3-olate anion.

Alkylation: Dropwise add 2-chloroacetamide (1.1 eq) dissolved in DMF.

Reflux: Heat the mixture to 80–90°C for 4–6 hours. Monitor consumption of the phenol via

TLC (Mobile phase: EtOAc/Hexane 1:1).

Workup: Pour the reaction mixture into ice-cold water. The product typically precipitates as a

white/off-white solid. Filter and wash with cold water.[1]

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography if

necessary.

Visualization: Synthetic Pathway
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Figure 1: Nucleophilic substitution pathway for the synthesis of the target ether-linked

acetamide.

Physicochemical Profiling (In Vitro)
Understanding the stability of the acetamide bond is prerequisite to biological screening.

Experiment 1: Hydrolytic Stability Assay
Objective: Determine the half-life (

) of the acetamide group in physiological buffers and simulated gastric fluid. Relevance:
Primary acetamides can hydrolyze to carboxylic acids. If this occurs rapidly, observed biological
effects may be due to the acid metabolite, not the parent amide.

Protocol:

Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

Incubation: Spike the stock into:

PBS (pH 7.4)

Simulated Gastric Fluid (SGF, pH 1.2)

Simulated Intestinal Fluid (SIF, pH 6.8)

Final concentration: 10 µM.

Sampling: Incubate at 37°C. Aliquot samples at 0, 15, 30, 60, 120, and 240 minutes.

Quenching: Stop reaction with ice-cold Acetonitrile (ACN).

Analysis: Analyze via HPLC-MS/MS. Monitor the parent mass [M+H]+ and the hydrolysis

product (Carboxylic acid derivative).

Data Output Table:
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Parameter pH 1.2 (Gastric)
pH 7.4
(Plasma/PBS)

pH 9.0 (Basic)

Stability
High / Moderate /
Low

High / Moderate /
Low

Low (Likely
Hydrolysis)

|

| Calculated Value (min) | Calculated Value (min) | Calculated Value (min) |

Biological Activity Profiling
Based on the scaffold's history in literature, two primary biological activities must be screened:

Antimicrobial and Neurological (NMDA Modulation).

Workflow A: Antimicrobial Screening (Agro/Pharma)
Pyridine-oxy-acetamides are structural analogs to known fungicides and herbicides.

Grounding: Similar 3-alkoxypyridine derivatives have demonstrated antibiotic activity against

Gram-positive strains (See References).

Protocol (MIC Determination):

Organisms:S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).

Method: Broth Microdilution (CLSI standards).

Dosing: Serial 2-fold dilutions from 128 µg/mL to 0.25 µg/mL in DMSO/Media (<1% DMSO

final).

Readout: Optical Density (

) after 24h incubation.

Validation: Use Ciprofloxacin and Fluconazole as positive controls.

Workflow B: NMDA Receptor Modulation (Neurology)
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Substituted pyridine-3-yloxy acetamides have been identified as Positive Allosteric Modulators

(PAMs) for GluN2C/GluN2D-containing NMDA receptors.[2] Grounding: Research indicates

that the ether linkage and amide terminus are critical for binding in the allosteric pocket of the

NMDA receptor complex.

Protocol (Calcium Flux Assay - FLIPR):

Cell Line: HEK293 cells stably expressing GluN1/GluN2C or GluN1/GluN2D subunits.

Dye Loading: Load cells with Fluo-4 AM (Calcium indicator).

Treatment:

Apply test compound (0.1 nM – 10 µM).

Wait 5 minutes (equilibration).

Apply agonist (Glutamate + Glycine) at

concentrations.

Measurement: Monitor fluorescence increase. A PAM will significantly potentiate the calcium

signal compared to agonist alone.

Visualization: Screening Decision Tree
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Figure 2: Decision matrix for biological characterization based on initial stability data.

ADME-Tox: Metabolic Stability
The 4-chloro and 2-methyl substituents on the pyridine ring are specifically placed to block

common metabolic soft spots (oxidation). This hypothesis must be tested.

Microsomal Stability Protocol:
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System: Pooled Liver Microsomes (Human/Rat) + NADPH regenerating system.

Concentration: 1 µM test compound.

Mechanism: The 2-Methyl group blocks oxidation at the

-position relative to Nitrogen. The 4-Chloro group deactivates the ring towards electrophilic
attack.

Readout: Measure Intrinsic Clearance (

).

Success Criteria:

minutes indicates good metabolic stability suitable for systemic exposure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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